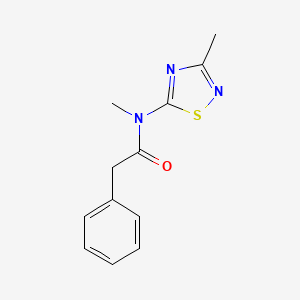

N-Methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide

Description

Properties

CAS No. |

62347-31-3 |

|---|---|

Molecular Formula |

C12H13N3OS |

Molecular Weight |

247.32 g/mol |

IUPAC Name |

N-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide |

InChI |

InChI=1S/C12H13N3OS/c1-9-13-12(17-14-9)15(2)11(16)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |

InChI Key |

AAHHJFHFOVILNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=N1)N(C)C(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole with N-methyl-2-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group in this compound undergoes hydrolysis under acidic or basic conditions to yield phenylacetic acid and the corresponding amine derivative. This reaction is critical for understanding metabolic pathways and stability.

| Conditions | Products | Reference |

|---|---|---|

| 6 M HCl, reflux, 8 h | Phenylacetic acid + 5-amino-3-methyl-1,2,4-thiadiazole | |

| 2 M NaOH, 80°C, 6 h | Sodium phenylacetate + methylthiadiazolamine |

-

Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond. Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate the attacking nucleophile (e.g., H₂O or OH⁻).

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,4-thiadiazole ring is susceptible to nucleophilic substitution at the C-5 position, particularly under basic conditions. This reactivity is exploited to introduce functional groups for pharmacological optimization.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Ethylenediamine | DMF, K₂CO₃, 60°C, 12 h | N-Methyl-N-(3-methyl-5-amino-1,2,4-thiadiazol-5-yl)-2-phenylacetamide | |

| Thiophenol | EtOH, pyridine, reflux | 5-Phenylthio derivative |

-

SAR Note : Substitution at C-5 alters binding affinity to biological targets (e.g., glutaminase inhibition) . Replacement with bulkier groups reduces solubility but enhances target selectivity.

Oxidation of the Thiadiazole Sulfur

The sulfur atom in the thiadiazole ring can be oxidized to sulfoxide or sulfone derivatives, impacting electronic properties and bioactivity.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | CH₃COOH, RT, 6 h | Sulfoxide derivative | |

| mCPBA | DCM, 0°C, 2 h | Sulfone derivative |

-

Structural Impact : Oxidation increases polarity and may enhance metabolic stability, as seen in analogs like compound 7 (sulfoxide) from .

Alkylation at the Amide Nitrogen

The tertiary amide nitrogen can undergo alkylation under mild conditions, enabling diversification of the acetamide side chain.

| Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|

| Methyl iodide | DMF, NaH, 0°C, 2 h | Quaternary ammonium salt | |

| Allyl bromide | CH₃CN, K₂CO₃, 50°C, 8 h | N-Allyl derivative (PubChem CID 20393646) |

-

Applicability : Alkylation enhances lipophilicity, which correlates with improved blood-brain barrier penetration in related analogs .

Acylation of the Thiadiazole Amine

The exocyclic amine (if generated via hydrolysis) can be acylated to introduce additional pharmacophores.

| Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|

| Benzoyl chloride | CH₂Cl₂, Et₃N, 0°C, 1 h | N-Benzoyl-3-methyl-1,2,4-thiadiazol-5-amine | |

| Acetic anhydride | Pyridine, RT, 4 h | N-Acetyl derivative |

Metabolic Reactions

In vitro studies using liver microsomes reveal NADPH-dependent oxidation of the sulfide linker (if present) and demethylation of the thiadiazole methyl group.

| Enzyme System | Major Metabolite | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| Mouse liver microsomes | Sulfoxide derivative | 30 min | |

| Human CYP3A4 | Demethylated thiadiazole | 45 min |

Key Findings from Structural Studies:

-

Crystallographic Data : Analogous compounds (e.g., BPTES) bind to glutaminase via symmetrical interactions with the thiadiazole rings, stabilizing an inactive tetramer .

-

Electronic Effects : Electron-withdrawing substituents on the thiadiazole ring enhance electrophilicity, accelerating nucleophilic substitution .

Scientific Research Applications

N-Methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases and other medical conditions.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit beta-secretase cleavage of amyloid precursor protein (APP), which is relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional or structural similarities with the target molecule:

Comparative Analysis

Heterocycle Impact

- 1,2,4-Thiadiazole (Target) vs. 1,2,4-Oxadiazole (Compound 16a): Replacement of sulfur with oxygen in the oxadiazole reduces electron-withdrawing effects and ring stability.

- 1,2,4-Thiadiazole vs. Tetrazole () :

Tetrazoles contain four nitrogen atoms, enabling stronger hydrogen-bonding interactions with biological targets. However, thiadiazoles may offer better metabolic stability due to reduced polarity .

Substituent Effects

- N-Methyl (Target) vs. N-Allyl (Entry 25, ): The methyl group minimizes steric hindrance, favoring target binding in constrained active sites.

- Phenylacetamide vs. Cephalosporin Core (Compound 16a) :

The β-lactam core in 16a confers antibacterial activity against Mycobacterium tuberculosis, whereas the phenylacetamide motif in the target compound may prioritize enzyme inhibition or receptor modulation .

Physicochemical Properties

- Lipophilicity : The thiadiazole and phenyl groups in the target compound likely increase logP compared to the tetrazole and ethoxyphenyl analogues .

- Synthetic Accessibility : Compound 16a’s low yield (6.75% ) contrasts with acetamide derivatives, which are typically synthesized via straightforward amidation or nucleophilic substitution .

Biological Activity

N-Methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide (CAS No. 62347-31-3) is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activities, and research findings related to this compound, with a focus on its pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 247.32 g/mol. The structure includes a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of 1,3,4-thiadiazole derivatives against various bacterial strains. The mechanism of action often involves interference with bacterial cell wall synthesis or function .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated cytotoxicity rates of up to 68% against HT-29 colorectal cancer cells and 63% against MDA-MB-231 breast cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole compounds have also been documented. A comparative study found that certain derivatives exhibited anti-inflammatory effects comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism involved lysosomal stabilization and inhibition of prostaglandin biosynthesis .

Case Studies

-

Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities. The compounds were tested for their toxicity and anti-inflammatory effects, revealing that some compounds had low toxicity levels (DL50 values) while maintaining significant biological activity .

Compound DL50 (mg/kg) Anti-inflammatory Activity (%) 1 1065 60.30 2 1025 49.03 3 1620 61.20 - In Vitro Studies : In vitro studies conducted on various cell lines indicated that the compound could inhibit cell growth effectively at certain concentrations, suggesting its potential as an anticancer agent .

Q & A

What are the established synthetic routes for N-Methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide, and how do reaction conditions influence yield?

Level: Basic

Methodology:

The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example:

- Step 1: React 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene/water mixture (8:2) under reflux for 5–7 hours to form intermediate azides .

- Step 2: Perform a copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) with alkynes to construct the thiadiazole ring. Optimize solvent (e.g., tert-BuOH/H₂O) and catalyst loading (10 mol% Cu(OAc)₂) to achieve yields >75% .

Key Variables: - Temperature (reflux vs. room temperature).

- Solvent polarity affects reaction kinetics.

- Catalyst efficiency (copper vs. ruthenium).

How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural validation?

Level: Advanced

Methodology:

- Cross-Validation: Compare experimental NMR (¹H/¹³C) and IR spectra with computational predictions (DFT calculations) . For example, aromatic protons in the phenyl group should appear as a multiplet at δ 7.2–7.6 ppm, while the thiadiazole C=S stretch in IR ranges 1250–1300 cm⁻¹.

- X-ray Crystallography: Use SHELXL for single-crystal refinement to unambiguously confirm bond lengths and angles .

Case Study: In a related thiadiazole derivative, discrepancies in carbonyl (C=O) peak positions (1671 vs. 1682 cm⁻¹) were traced to solvent effects during IR analysis .

What purification techniques are most effective for removing common impurities (e.g., unreacted azides or byproducts)?

Level: Basic

Methodology:

- Recrystallization: Use ethanol or ethyl acetate/hexane mixtures to isolate the product. For polar byproducts, adjust solvent polarity .

- Column Chromatography: Employ silica gel with hexane/ethyl acetate (gradient elution) to separate regioisomers .

Data Table:

| Impurity Type | Purification Method | Purity Achieved |

|---|---|---|

| Unreacted azide | Column chromatography (EtOAc/Hex 3:7) | >98% |

| Thiadiazole dimer | Recrystallization (EtOH) | 95% |

How do electronic effects of substituents on the phenyl ring impact reaction kinetics and product stability?

Level: Advanced

Methodology:

- Hammett Analysis: Correlate substituent σ values (e.g., -NO₂, -OCH₃) with reaction rates in azide-alkyne cycloadditions. Electron-withdrawing groups accelerate dipolarophile reactivity .

- DFT Studies: Calculate activation energies for intermediates. For example, nitro groups reduce electron density on the phenylacetamide, stabilizing transition states .

Contradiction Note: While -NO₂ enhances cycloaddition rates, it may destabilize the product via steric hindrance, requiring trade-offs in design .

What validated analytical methods ensure accurate quantification of this compound in complex matrices?

Level: Advanced

Methodology:

- Spectrophotometry: Validate UV absorbance at λmax = 238 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) with linearity (R² > 0.999) over 1–50 µg/mL .

- HPLC: Use a C18 column (acetonitrile/0.1% TFA) with retention time ~8.2 min. Validate for specificity, accuracy (±2%), and robustness (pH 2–6) .

Validation Parameters:

| Parameter | Requirement | Result |

|---|---|---|

| Linearity | R² ≥ 0.995 | 0.998 |

| LOD | ≤0.5 µg/mL | 0.3 µg/mL |

| LOQ | ≤1.5 µg/mL | 1.0 µg/mL |

How does the thiadiazole ring’s conformation influence biological activity in related analogs?

Level: Advanced

Methodology:

- SAR Studies: Compare IC₅₀ values of analogs with varied substituents. For instance, 5-ethyl-thiadiazole derivatives show enhanced antimicrobial activity due to lipophilicity .

- Molecular Docking: Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase). The 3-methyl group in this compound may improve hydrophobic interactions .

What strategies mitigate hydrolysis of the acetamide moiety during storage or in vivo studies?

Level: Basic

Methodology:

- Lyophilization: Store as a lyophilized powder at -20°C to reduce water-mediated degradation.

- Prodrug Design: Introduce hydrolytically stable groups (e.g., trifluoroacetamide) or encapsulate in pH-responsive nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.